molecular formula C10H10O6 B1592086 4-Phenylenediglyoxal dihydrate CAS No. 48160-61-8

4-Phenylenediglyoxal dihydrate

Cat. No.: B1592086
CAS No.: 48160-61-8
M. Wt: 226.18 g/mol
InChI Key: JUVCXDKJAAGFQC-UHFFFAOYSA-N
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Description

4-Phenylenediglyoxal dihydrate (CAS 48160-61-8) is an organic compound with the molecular formula C₁₀H₁₀O₆, consisting of a central 1,4-phenylene backbone symmetrically substituted with two glyoxal groups, each forming a dihydrate structure . The dihydrate designation indicates the presence of two water molecules in its crystalline lattice, which influence its physical and chemical properties, such as solubility, stability, and surface area. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for heterocyclic compounds and bioactive molecules .

Properties

CAS No.

48160-61-8

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

1-[4-(2,2-dihydroxyacetyl)phenyl]-2,2-dihydroxyethanone

InChI

InChI=1S/C10H10O6/c11-7(9(13)14)5-1-2-6(4-3-5)8(12)10(15)16/h1-4,9-10,13-16H

InChI Key

JUVCXDKJAAGFQC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C=O)C(=O)C=O.O.O

Canonical SMILES

C1=CC(=CC=C1C(=O)C(O)O)C(=O)C(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylenediglyoxal dihydrate can be synthesized from 1,4-diacetylbenzene. The synthesis involves the oxidation of 1,4-diacetylbenzene using selenium(IV) oxide in the presence of water and 1,4-dioxane as a solvent. The reaction is typically carried out under reflux conditions for about 14 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis from 1,4-diacetylbenzene using selenium(IV) oxide is a common laboratory method that could be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

4-Phenylenediglyoxal dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the glyoxal units into other functional groups.

    Substitution: The benzene ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Selenium(IV) oxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens can be used for substitution reactions on the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or aldehydes.

Scientific Research Applications

4-Phenylenediglyoxal dihydrate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Phenylenediglyoxal dihydrate exerts its effects involves its reactivity with various biological molecules. The glyoxal units can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function. This reactivity makes it a useful tool in biochemical research for studying protein and DNA interactions.

Comparison with Similar Compounds

Substituent Variations: Methoxy Derivatives

  • 4-Methoxyphenylglyoxal Hydrate (CAS 16208-17-6):

    • Molecular Formula : C₉H₁₀O₄
    • Key Features : A methoxy (-OCH₃) group at the para position on the phenyl ring modifies electronic properties, enhancing solubility in polar solvents. Its molecular weight (182.18 g/mol) and SMILES (COC1=CC=C(C=C1)C(=O)C(O)O) reflect its structural distinction .
    • Applications : Used in the synthesis of flavones and antimicrobial agents.
Property 4-Phenylenediglyoxal Dihydrate 4-Methoxyphenylglyoxal Hydrate 3-Methoxyphenylglyoxal Hydrate
CAS Number 48160-61-8 16208-17-6 32025-65-3
Molecular Formula C₁₀H₁₀O₆ C₉H₁₀O₄ C₉H₈O₃
Molecular Weight (g/mol) 226.18* 182.18 164.16
Substituent Position None (parent structure) Para-methoxy Meta-methoxy

*Calculated based on molecular formula.

Hydration State Differences

  • Phenylglyoxal Monohydrate (CAS 1075-06-5): Molecular Formula: C₈H₈O₃ Key Features: Contains a single glyoxal group and one water molecule. Its melting point (76–79°C) and density (1.1603 g/cm³) are well-documented . Applications: Widely used in protein modification and as a crosslinking agent.
  • This compound: The dihydrate form likely exhibits higher hygroscopicity and thermal stability compared to anhydrous forms. Dihydrates generally possess larger surface areas (e.g., DHA-S dihydrate: 21.37 m²/g vs. monohydrate: 15.31 m²/g), enhancing dissolution rates .

Biological Activity

4-Phenylenediglyoxal dihydrate is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by two glyoxal functional groups attached to a phenylene ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14_{14}H10_{10}O4_{4}
  • Molecular Weight : 246.23 g/mol
  • Melting Point : Decomposes at 110-111°C

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its ability to form reactive intermediates, which can interact with biomolecules such as proteins and nucleic acids. The following mechanisms have been identified:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the glyoxal moiety is believed to contribute to this activity through the formation of adducts with microbial proteins.
  • Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity may be linked to its capacity to donate electrons due to the presence of multiple carbonyl groups.
  • Cytotoxicity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as a topical antimicrobial agent.

Concentration (µg/mL)Staphylococcus aureus Viability (%)Escherichia coli Viability (%)
0100100
258590
506070
1002030

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study, the cytotoxic effects of the compound were evaluated on human breast cancer cells (MCF-7). The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compound.

Concentration (µM)Cell Viability (%)
0100
1080
2550
5030

The results demonstrated a dose-dependent decrease in cell viability, indicating that higher concentrations lead to increased cytotoxicity.

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Potential Anticancer Agent : Due to its ability to induce apoptosis in cancer cells, further studies are warranted to explore its use in cancer therapy.
  • Development of Antimicrobial Formulations : Its antimicrobial properties suggest applications in wound healing and infection control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylenediglyoxal dihydrate
Reactant of Route 2
4-Phenylenediglyoxal dihydrate

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